Cas no 85418-82-2 (Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate)

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate structure
85418-82-2 structure
Nome del prodotto:Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
Numero CAS:85418-82-2
MF:C13H13NO3
MW:231.247223615646
CID:707998
PubChem ID:718103

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
    • 3-Quinolinecarboxylicacid, 4-hydroxy-6-methyl-, ethyl ester
    • 4-HYDROXY-6-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
    • 4-Hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester
    • 3-carbethoxy-6-methyl-1,4-dihydro-4-oxoquinoline
    • ETHYL 4-HYDROXY-6-METHYL-3-QUINOLINECARBOXYLATE
    • ethyl 6-methyl-4-oxo-1,4-dihydroquinolin-3-carboxylate
    • ethyl 6-methyl-4-quinolone-3-carboxylate
    • J-650134
    • HMS1370A15
    • ethyl 6-methyl-4-hydroxy-3-quinoline-carboxylate
    • 3-Quinolinecarboxylic acid,1,4-dihydro-6-methyl-4-oxo-,ethyl ester
    • EU-0070774
    • 5J-041
    • CHEMBL609152
    • G11664
    • Ethyl4-hydroxy-6-methylquinoline-3-carboxylate
    • MFCD00087702
    • CCG-105902
    • ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
    • Oprea1_566493
    • DB-076346
    • SCHEMBL1467161
    • SB68686
    • CS-0188453
    • WRHXUGRUTJJRQQ-UHFFFAOYSA-N
    • GNF-Pf-2692
    • Oprea1_853188
    • SR-01000425939-1
    • DTXSID801203922
    • 3-Quinolinecarboxylic acid, 1,4-dihydro-6-methyl-4-oxo-, ethyl ester
    • AKOS002337269
    • MFCD01847814
    • Oprea1_033360
    • ethyl 6-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
    • ChemDiv2_000367
    • Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate
    • AB03225
    • ethyl 6-methyl-4-oxo-1H-quinoline-3-carboxylate
    • Bionet2_000085
    • 79607-24-2
    • STK944990
    • HMS1364D19
    • AB00100148-01
    • SR-01000425939
    • AKOS002287022
    • STL015001
    • 85418-82-2
    • Inchi: 1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-5-4-8(2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
    • Chiave InChI: WRHXUGRUTJJRQQ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(O)=C2C(C=CC(C)=C2)=NC=1)OCC

Proprietà calcolate

  • Massa esatta: 231.09000
  • Massa monoisotopica: 231.08954328g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 362
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 55.4Ų

Proprietà sperimentali

  • Densità: 1.214
  • Punto di ebollizione: 368.7°C at 760 mmHg
  • Punto di infiammabilità: 176.8°C
  • Indice di rifrazione: 1.563
  • PSA: 59.42000
  • LogP: 2.42550
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate Informazioni sulla sicurezza

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate Dati doganali

  • CODICE SA:2933499090
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
OR32853-1g
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
85418-82-2 98%
1g
£120.00 2025-02-20
Chemenu
CM145947-5g
ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
85418-82-2 97%
5g
$*** 2023-05-29
Alichem
A189005483-10g
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
85418-82-2 97%
10g
$434.16 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1259123-1g
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
85418-82-2 97%
1g
¥405.00 2024-07-28
Aaron
AR008FTE-5g
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
85418-82-2 98%
5g
$236.00 2025-01-23
Aaron
AR008FTE-1g
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
85418-82-2 98%
1g
$80.00 2025-01-23
Ambeed
A488524-1g
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
85418-82-2 98%
1g
$57.0 2025-02-28
A2B Chem LLC
AD92646-1g
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
85418-82-2 98%
1g
$59.00 2024-04-19
Aaron
AR008FTE-100mg
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
85418-82-2 98%
100mg
$22.00 2025-01-23
eNovation Chemicals LLC
Y1248693-250mg
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
85418-82-2 98%
250mg
$80 2025-02-26

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Toluene ;  1 h, reflux
1.2 Solvents: Diphenyl ether ;  1 h, reflux
Riferimento
Preparation of quinoline hexose analogs as novel chloroquine-resistant malaria treatments: Synthesis of 4-hydroxyquinoline-β-glucosides
Suzuki, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(5), 821-824

Metodo di produzione 2

Condizioni di reazione
1.1 1 h, 140 °C
1.2 Solvents: Diphenyl ether ;  2 h, reflux
Riferimento
Discovery of Plasmodium vivax N-Myristoyltransferase Inhibitors: Screening, Synthesis, and Structural Characterization of their Binding Mode
Goncalves, Victor; et al, Journal of Medicinal Chemistry, 2012, 55(7), 3578-3582

Metodo di produzione 3

Condizioni di reazione
1.1 rt; 3 h, 130 °C
2.1 Solvents: Diphenyl ether ;  2 h, 250 °C
Riferimento
Design, synthesis, and biological evaluation of novel quinoline derivatives as HIV-1 Tat-TAR interaction inhibitors
Chen, Shuguang; et al, Bioorganic & Medicinal Chemistry, 2009, 17(5), 1948-1956

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Diphenyl ether ;  3 h, reflux; reflux → rt
Riferimento
Synthesis and pharmacological evaluation of 1-(4-chlorobenzyl)-6-substituted 4-oxo-quinolin-3-(N-substituted/N,N-disubstituted)carboxamides
Gajbhiye, Asmita; et al, Oriental Journal of Chemistry, 2007, 23(3), 935-942

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Diphenyl ether ;  rt → 250 °C; 1 h, 250 °C; 250 °C → rt
Riferimento
Synthesis and Na+/H+ Exchanger-1 Inhibitory Activity of Substituted (Quinolinecarbonyl)guanidine Derivatives
Mao, Dan; et al, Chemistry & Biodiversity, 2009, 6(10), 1727-1736

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate Raw materials

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:85418-82-2)Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
A1241651
Purezza:99%
Quantità:5g
Prezzo ($):306